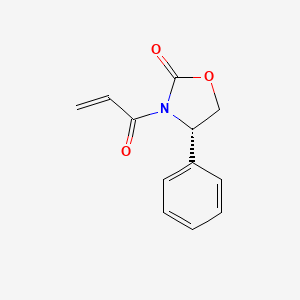

2-Oxazolidinone, 3-(1-oxo-2-propenyl)-4-phenyl-, (4S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxazolidinone, 3-(1-oxo-2-propenyl)-4-phenyl-, (4S)-: is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its diverse applications in medicinal chemistry, particularly as antibiotics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone derivatives typically involves the cycloaddition of carbon dioxide to aziridine derivatives, carboxylative cyclization of N-propargylamines with carbon dioxide, and three-component coupling of epoxides, amines, and carbon dioxide . These reactions are often carried out under solvent-free conditions to enhance environmental sustainability.

Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source for the intramolecular iodooxygenation of N-propargylamides . This method is efficient and scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxazolidinone derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include acid chlorides, which react with oxazolidinones to form imides. The reactions are typically carried out under mild conditions to preserve the integrity of the oxazolidinone ring .

Major Products: The major products formed from these reactions include imides and other derivatives that exhibit enhanced biological activity, particularly as antibiotics .

Wissenschaftliche Forschungsanwendungen

2-Oxazolidinone derivatives have a wide range of scientific research applications:

Chemistry: In chemistry, these compounds are used as chiral auxiliaries in stereoselective transformations, aiding in the synthesis of complex molecules .

Biology: In biology, oxazolidinones are studied for their potential as antimicrobial agents. They inhibit bacterial protein synthesis, making them effective against various bacterial infections .

Medicine: In medicine, oxazolidinone antibiotics such as linezolid and tedizolid are used to treat infections caused by Gram-positive bacteria. These antibiotics are particularly valuable in treating multidrug-resistant bacterial infections .

Industry: In the industrial sector, oxazolidinones are used in the synthesis of polymers and other materials due to their unique chemical properties .

Wirkmechanismus

The mechanism of action of oxazolidinone antibiotics involves the inhibition of bacterial protein synthesis. These compounds bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes oxazolidinones effective against bacteria that are resistant to other classes of antibiotics.

Vergleich Mit ähnlichen Verbindungen

Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.

Tedizolid: A more potent and tolerable oxazolidinone antibiotic compared to linezolid.

Cycloserine: A second-line drug against tuberculosis, which, while technically an oxazolidone, has a different mechanism of action.

Uniqueness: 2-Oxazolidinone, 3-(1-oxo-2-propenyl)-4-phenyl-, (4S)- stands out due to its specific structural features, which confer unique biological activities and make it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer |

259529-54-9 |

|---|---|

Molekularformel |

C12H11NO3 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

(4S)-4-phenyl-3-prop-2-enoyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H11NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h2-7,10H,1,8H2/t10-/m1/s1 |

InChI-Schlüssel |

ZEMBIEOHPGGQNJ-SNVBAGLBSA-N |

Isomerische SMILES |

C=CC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 |

Kanonische SMILES |

C=CC(=O)N1C(COC1=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)

![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)

![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)

![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)

![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)

![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)

![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)

![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)